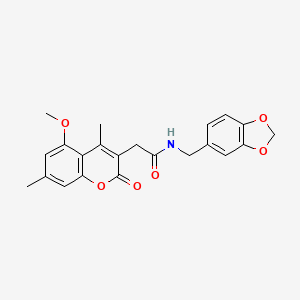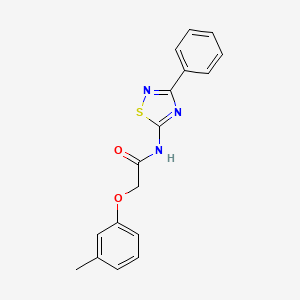![molecular formula C18H24N2O3 B14989332 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B14989332.png)
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that features a furan ring, a dimethylamino group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-(propan-2-yloxy)benzoic acid with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. The furan ring is then introduced through a subsequent reaction with furan-2-carbaldehyde under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the amide group can produce the corresponding amine .
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
- N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide
- N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(tert-butoxy)benzamide
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which can influence its solubility, stability, and overall reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications .
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C18H24N2O3/c1-13(2)23-15-9-7-14(8-10-15)18(21)19-12-16(20(3)4)17-6-5-11-22-17/h5-11,13,16H,12H2,1-4H3,(H,19,21) |
InChI Key |
KUFZKDVBEOAWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14989249.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14989253.png)
![methyl {9-[2-(4-fluorophenyl)ethyl]-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl}acetate](/img/structure/B14989261.png)
![ethyl (2-{5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B14989277.png)
![2-(2-Hydroxyethyl)-6,8-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14989280.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14989291.png)
![Methyl 4-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B14989298.png)
![4-bromo-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B14989303.png)


![2-Pyrrolidinone, 1-(2-furanylmethyl)-4-[1-(2-propynyl)-1H-1,3-benzimidazol-2-yl]-](/img/structure/B14989325.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-3-propoxybenzamide](/img/structure/B14989326.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B14989330.png)
![1-(4-methylphenyl)-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14989334.png)
